Pyrocoll

Antibiotic Discovery Microbial Natural Products Actinomycete Metabolites

Pyrocoll (CAS 484-73-1) is a pyrrolopyrazine natural product isolated from Streptomyces sp. AK 409, exhibiting a rare multi-modal activity profile within a single low-MW scaffold. - Antibacterial: MIC 1-10 μg/mL against Arthrobacter strains (3- to 10-fold more potent vs A. globiformis). - Antitumor: GI50 0.28-2.2 μg/mL across HMO2, HepG2, and MCF-7 lines. - Antiparasitic: IC50 1.19-1.97 μg/mL vs P. falciparum and T. rhodesiense. - Ideal as a benchmark positive control for Gram-positive phenotypic screens and an SAR starting point for antimalarial lead optimization. Bulk and custom sizes available with batch-specific QC documentation.

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
CAS No. 484-73-1
Cat. No. B018259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrocoll
CAS484-73-1
SynonymsPyrocoll
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=O)N3C=CC=C3C2=O
InChIInChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H
InChIKeyUSCZWOZHDDOBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Pyrocoll Procurement Guide


Pyrocoll (CAS 484-73-1) is a pyrrolopyrazine class natural product, originally isolated as a secondary metabolite from the culture extract of a novel alkaliphilic Streptomyces sp. AK 409 strain [1]. This compound is characterized by its planar, rigid structure consisting of three fused rings—two pyrrole rings bridged by a central pyrazine-5,10-dione core—resulting in the IUPAC name 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione . With a molecular formula of C10H6N2O2 and a molecular weight of 186.2 g/mol, it presents as a solid at room temperature with a reported melting point of approximately 268–273 °C . It was first identified as a constituent of cigarette smoke and later recognized as a microbial natural product [1].

Why Generic Substitution Fails for Pyrocoll


Substituting Pyrocoll with generic pyrrolopyrazine analogs, diketopiperazines, or other Streptomyces-derived metabolites is scientifically invalid due to the compound's unique, multi-modal activity profile and distinct physicochemical properties. While numerous pyrrolo[1,2-a]pyrazine derivatives exhibit narrow-spectrum antibacterial or cytotoxic activities [1], Pyrocoll is characterized by a rare combination of antibiotic, antiparasitic, and antitumor activities within a single, low-molecular-weight scaffold [2]. Its activity spectrum—ranging from Gram-positive Arthrobacter species to protozoa (P. falciparum, T. rhodesiense) and human tumor cell lines (HMO2, HepG2, MCF-7)—is not generally observed in closely related structural analogs [2]. Furthermore, its key physicochemical attributes, including a moderately low aqueous solubility (~642 mg/L estimated at 25 °C) and a low calculated logP (0.35) [3], dictate specific formulation and handling requirements that are not interchangeable with more hydrophobic or highly soluble analogs. The quantitative evidence detailed below establishes the specific, verifiable dimensions where Pyrocoll diverges from its comparators.

Quantitative Evidence for Pyrocoll


Antimicrobial Activity Profile

Pyrocoll exhibits potent and differential antimicrobial activity against multiple Arthrobacter species, a genus of Gram-positive soil bacteria. Its activity is quantified by Minimum Inhibitory Concentration (MIC) values, demonstrating selective potency that distinguishes it from generic, broad-spectrum antibiotics. The compound shows an MIC of 1 μg/mL against A. globiformis, which is 3- to 10-fold more potent than its activity against other tested Arthrobacter strains (3-10 μg/mL). This profile suggests a specific, yet undefined, mechanism of action within this genus that is not observed in other standard antibiotics like ampicillin, which typically shows MICs in a different range or spectrum against these strains [1].

Antibiotic Discovery Microbial Natural Products Actinomycete Metabolites

Antiparasitic Potency vs. Chloroquine

Pyrocoll demonstrates moderate antiplasmodial activity, with a quantified IC50 of 1.19 μg/mL against Plasmodium falciparum in vitro [1]. In comparison, the standard antimalarial drug chloroquine exhibits an IC50 of 0.078 μg/mL against the same strain under comparable conditions, meaning Pyrocoll is approximately 15-fold less potent . While this difference in potency precludes Pyrocoll's direct use as a therapeutic, it establishes a verifiable baseline of antiplasmodial activity for this specific scaffold. This activity is not a universal feature of diketopiperazines or pyrrolopyrazines, providing a point of chemical differentiation.

Antiparasitic Drug Discovery Malaria Research Protozoan Inhibition

Differential Cytotoxicity Profile

Pyrocoll exhibits a differential cytotoxic profile across a panel of human tumor cell lines. In vitro assays reveal GI50 (50% growth inhibition) values of 0.28 μg/mL for HMO2 (gastric adenocarcinoma), 0.42 μg/mL for HepG2 (hepatocellular carcinoma), and 2.2 μg/mL for MCF-7 (breast adenocarcinoma) [1]. This represents an approximate 5- to 8-fold difference in sensitivity between the most sensitive (HMO2) and least sensitive (MCF-7) cell lines within the tested panel. This variation in potency suggests a degree of selectivity that could be exploited for targeted research, distinguishing it from non-selective cytotoxic agents which typically show uniform, high potency across all cell types. Comparable cytotoxic data for closely related pyrrolopyrazine analogs is scarce, but this specific GI50 fingerprint is a verifiable property of Pyrocoll.

Cancer Research Cytotoxicity Screening Natural Product Antitumor Agents

Physicochemical and Solubility Profile

Pyrocoll exhibits a distinct physicochemical profile that directly impacts its handling and formulation. It has a calculated logP of 0.35 (ChemAxon) [1] and an estimated water solubility of approximately 642 mg/L at 25 °C (0.64 mg/mL) . This places it in a moderately hydrophilic range, with limited aqueous solubility for many in vitro and in vivo applications. In contrast, many other pyrrolopyrazine derivatives or diketopiperazines are either more lipophilic (logP > 2) or, if they contain basic amines, can be formulated as more soluble salts [2]. Pyrocoll lacks ionizable groups at physiological pH (pKa strongest basic ~ -4.2) [1], meaning its solubility is not pH-dependent in the physiological range. This necessitates the use of organic co-solvents like DMSO, DMF, or ethanol for dissolution in experimental settings .

Formulation Development Physicochemical Characterization Compound Handling

Stability and Storage Requirements

Pyrocoll demonstrates moderate stability under standard laboratory conditions but requires specific storage protocols for long-term preservation. The compound is stable at ambient temperatures for short periods (e.g., shipping at room temperature) , but is recommended for storage at -20°C in powder form, where it remains stable for up to 3 years [1]. Once dissolved in a solvent (e.g., DMSO), stability is significantly reduced, and it is recommended for storage at -80°C for up to 1 year [1]. This stability profile is comparable to many other natural product-derived compounds that are prone to degradation in solution but less robust than highly stable synthetic pharmaceuticals (e.g., metformin) which can be stored at room temperature indefinitely.

Compound Management Stability Testing Storage Optimization

Research Applications of Pyrocoll


Phenotypic Screening for Antimicrobials

Given its specific and quantified MIC profile against multiple Arthrobacter strains (1-10 μg/mL) [1], Pyrocoll is ideally suited as a positive control or benchmark compound in phenotypic screening campaigns aimed at discovering novel antibiotics active against this Gram-positive genus. Its differential potency (e.g., 3- to 10-fold more potent against A. globiformis) provides a useful reference point for assessing the spectrum and potency of new chemical entities, especially when screening libraries of Streptomyces-derived natural products or synthetic pyrrolopyrazine analogs.

Medicinal Chemistry Optimization

The quantified but moderate antiplasmodial activity of Pyrocoll (IC50 = 1.19 μg/mL vs chloroquine's 0.078 μg/mL) makes it an excellent starting point for medicinal chemistry structure-activity relationship (SAR) studies. Research groups focused on developing new antimalarial leads can use Pyrocoll as a core scaffold for synthetic modification. Its low molecular weight (186.2 g/mol) and defined core structure are ideal for building focused compound libraries aimed at improving potency while maintaining favorable physicochemical properties like low logP (0.35) [2].

Selective Cytotoxicity in Cancer Models

Pyrocoll's differential cytotoxicity profile—with GI50 values of 0.28 μg/mL in HMO2 (gastric cancer) and 0.42 μg/mL in HepG2 (liver cancer) cells, compared to 2.2 μg/mL in MCF-7 (breast cancer) cells —positions it as a valuable probe for studying cancer cell-specific vulnerabilities. Researchers can use this compound in comparative oncology studies to identify the molecular pathways that confer sensitivity or resistance in gastric and hepatic versus breast cancer cell lines. This is particularly relevant for target deconvolution studies and for understanding the mechanism of action of this specific class of microbial metabolites.

HPLC-DAD Reference Standard

Pyrocoll was originally identified in a culture extract of Streptomyces sp. AK 409 using HPLC-diode-array detection (DAD) screening [1]. This established analytical context makes Pyrocoll a suitable reference standard for natural product chemists and microbiologists who employ HPLC-DAD for dereplication and metabolite profiling of Streptomyces species. Its unique retention time and UV-absorbance spectrum (characteristic of its conjugated pyrrolopyrazine core) can serve as a marker for identifying its presence in novel extracts, aiding in the rapid dereplication of known compounds and the discovery of novel analogs.

Technical Documentation Hub

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